molecular formula C11H14N2O2 B5517802 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide

Cat. No. B5517802
M. Wt: 206.24 g/mol
InChI Key: NXXSXJOECHELRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mono-hydroxylated and dihydroxylated metabolites related to "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" has been detailed, showcasing the chemical versatility and reactivity of this compound. The synthesis involves reduction of tricyclic ketones and optical resolution, highlighting the compound's potential as a scaffold for further chemical modifications (Komatsu et al., 1995); (Komatsu et al., 1996).

Molecular Structure Analysis

The molecular structure of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives has been analyzed through synthesis and characterization studies, indicating the presence of multiple functional groups that allow for further chemical modifications and the formation of complex derivatives with potential pharmacological applications.

Chemical Reactions and Properties

Research into the chemical reactions of quinoxaline derivatives has shown the capacity for 1,3-dipolar cycloaddition reactions, offering insights into the compound's reactivity and the potential for creating a variety of structurally diverse derivatives with specific properties (Kim et al., 1990).

Physical Properties Analysis

The physical properties of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can significantly affect the compound's usability in pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

Quinoxaline derivatives exhibit a broad range of chemical properties, including antibacterial activity and the ability to undergo redox-activated, hypoxia-selective DNA cleavage. These properties highlight the potential for developing new therapeutic agents based on quinoxaline 1,4-dioxides (Dirlam et al., 1979); (Ganley et al., 2001).

properties

IUPAC Name

9-oxido-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxalin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-12-8-4-1-2-5-9(8)13(15)11-7-3-6-10(11)12/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXSXJOECHELRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C3=C([N+]2=O)CCC3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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